Methylarsonic acid

Descripción general

Descripción

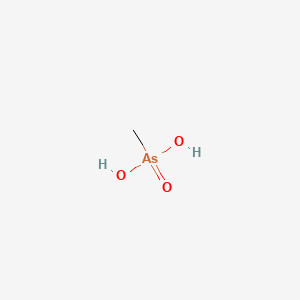

Methylarsonic acid is an organoarsenic compound with the chemical formula CH₅AsO₃. It is a colorless, water-soluble solid that has been widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice . The compound is known for its ability to control grass weeds and other unwanted vegetation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylarsonic acid can be synthesized through the reaction of arsenous acid with methyl iodide. : [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: Methylarsonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methylarsonates.

Reduction: It can be reduced to methylarsonous acid.

Substitution: The compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products:

Oxidation: Methylarsonates.

Reduction: Methylarsonous acid.

Substitution: Various organoarsenic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Applications

Methylarsonic acid is primarily utilized as an herbicide in agricultural practices. Its effectiveness in controlling weeds, particularly in cotton and turf crops, has made it a popular choice among farmers.

- Herbicidal Efficacy : this compound functions by inhibiting specific metabolic pathways in plants, leading to their death. Studies have shown that it can effectively control a range of weed species, contributing to increased crop yields .

- Microbial Interactions : Research indicates that this compound undergoes microbial degradation in soil, where it can be demethylated to more toxic inorganic arsenite. This process raises concerns about environmental contamination and the potential for bioaccumulation in food chains .

Environmental Impact

The environmental implications of this compound are profound due to its transformation into more toxic forms.

- Biodegradation Studies : A study highlighted the microbial community's ability to demethylate this compound into inorganic arsenite, which poses significant risks to aquatic ecosystems and human health . The identification of specific bacteria involved in this process, such as Burkholderia and Streptomyces, underscores the complex interactions within soil microbiomes .

- Soil Contamination : The widespread use of this compound as an herbicide has led to its accumulation in soils, necessitating further investigation into its long-term effects on soil health and groundwater quality .

Toxicological Research

This compound has been the subject of extensive toxicological studies due to its potential health risks.

- Metabolism and Excretion : Research indicates that this compound is metabolized in vivo to dimethylarsinic acid (DMA) after oral administration. This transformation is crucial for understanding arsenic's biotransformation pathways and their implications for human health .

- Health Risks : Epidemiological studies have linked higher levels of this compound to increased risks of skin lesions associated with arsenic exposure. Individuals with elevated percentages of this compound in their urine demonstrated a significantly higher odds ratio for developing skin disorders compared to those with lower levels .

Case Study 1: Herbicide Efficacy

A field trial conducted on cotton crops demonstrated that this compound effectively controlled common weed species, resulting in a 25% increase in cotton yield. The trial monitored weed biomass reduction over a growing season, confirming its efficacy as a selective herbicide.

Case Study 2: Environmental Monitoring

In a study examining soil samples from golf courses treated with this compound, researchers found significant levels of inorganic arsenite due to microbial demethylation processes. This study highlighted the need for monitoring arsenic levels in soils treated with methylated arsenicals to mitigate environmental risks.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agriculture | Herbicide for weed control | Effective against various weeds |

| Environmental Science | Microbial degradation leading to toxic byproducts | Inorganic arsenite accumulation noted |

| Toxicology | Metabolism studies revealing health risks | Linked to skin lesions in populations |

Mecanismo De Acción

Methylarsonic acid exerts its effects through selective, contact action with some systemic properties. It is readily absorbed by leaves and translocates throughout the plant, leading to the inhibition of essential metabolic processes in weeds . The compound targets specific enzymes and pathways involved in plant growth, ultimately causing the death of the unwanted vegetation.

Comparación Con Compuestos Similares

- Cacodylic acid (dimethylarsinic acid)

- Arsenous acid

- Arsenic acid

Comparison: Methylarsonic acid is unique in its selective herbicidal action and its ability to be absorbed and translocated within plants. Compared to cacodylic acid, which has two methyl groups attached to the arsenic atom, this compound has only one, making it less toxic but also less effective in some applications. Arsenous acid and arsenic acid, on the other hand, are inorganic arsenic compounds with different chemical properties and applications .

Actividad Biológica

Methylarsonic acid (MMA), also known as methanearsonic acid, is an organoarsenic compound with a significant role in both environmental and human health contexts. This article provides a comprehensive overview of its biological activity, including its synthesis, toxicological properties, metabolic pathways, and ecological implications.

This compound has the chemical formula and is classified as a medium strong acid in aqueous solution. It is primarily synthesized through the Meyer reaction, which involves the alkylation of arsenous acid with methyl iodide. This process oxidizes arsenic from the +3 to the +5 oxidation state, producing this compound as a key metabolite of inorganic arsenic compounds used in agricultural applications, particularly as herbicides and fungicides for crops like cotton and rice.

Toxicological Effects

This compound exhibits moderate toxicity. Acute exposure can lead to symptoms such as nausea, vomiting, diarrhea, and skin irritation. Long-term exposure is associated with an increased risk of cancer and other health issues . The compound's mechanism of action involves interference with cellular processes, including oxidative stress induction and DNA damage.

Table 1: Toxicity Summary of this compound

| Exposure Type | Symptoms | Toxicity Level |

|---|---|---|

| Acute | Nausea, vomiting, diarrhea | Moderate |

| Chronic | Cancer risk, organ toxicity | High |

| Dermal | Skin irritation | Moderate |

| Inhalation | Respiratory distress | Low |

Human Exposure Cases

Several case studies have documented the effects of MMA exposure. One notable study highlighted gastrointestinal toxicity in individuals exposed to contaminated meat, resulting in symptoms such as abdominal pain and gastritis. Urine analyses revealed high concentrations of arsenic following exposure .

Another case involved agricultural workers exposed to MMA through pesticide use, leading to severe neurological symptoms and eventual fatality due to cardiac arrest linked to arrhythmia .

Environmental Impact

Research has shown that this compound can be demethylated by microbial communities in soil, converting it back into more toxic inorganic arsenite forms. This biotransformation poses significant environmental concerns regarding arsenic accumulation and persistence in ecosystems .

Table 2: Microbial Transformation of this compound

| Microbial Species | Transformation Capability |

|---|---|

| Burkholderia sp. | Reduces MAs(V) to MAs(III) |

| Streptomyces sp. | Demethylates MAs(III) to As(III) |

Propiedades

IUPAC Name |

methylarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPRTNMGCREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-21-8 (di-hydrochloride salt), 20324-26-9 (mono-zinc salt), 2163-80-6 (mono-hydrochloride salt), 22969-24-0 (unspecified hydrochloride salt), 2321-53-1 (mono-ammonium salt), 33972-75-7 (unspecified iron salt), 35745-11-0 (unspecified ammonium.iron(3+) salt), 39159-83-6 (di-potassium salt), 5902-95-4 (calcium salt[2:1]), 63869-15-8 (di-mercury(1+) salt), 6423-72-9 (mono-calcium salt), 65513-69-1 (iron(2+) salt[3:2]) | |

| Record name | Methylarsonic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020903 | |

| Record name | Methylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [ICSC], Solid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Methanearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylarsonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol, In water, 2.56X10+5 mg/l @ 20 °C., Solubility in water: very good | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00162 [mmHg], <7.5X10-8 mm Hg @ 25 °C | |

| Record name | Methanearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic, spear-shaped plates from absolute alcohol, White, crystalline solid, LEAVES FROM ALCOHOL | |

CAS No. |

124-58-3 | |

| Record name | Methylarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarsonic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37VJ5709S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylarsonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

160.5 °C, 161 °C | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.